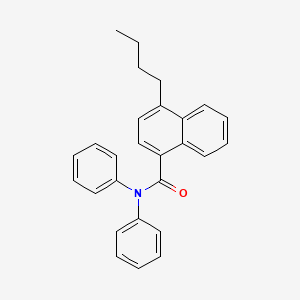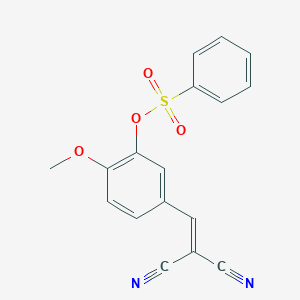
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- is a chemical compound with the molecular formula C15H22OSi. It consists of 22 hydrogen atoms, 15 carbon atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes a triple bond, aromatic bonds, and an ether group .
Méthodes De Préparation
The synthesis of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- involves several steps. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions to form the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrosilanes, which serve as radical H-donors or hydride donors . The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can produce chiral secondary alcohols with high enantioselectivity .
Applications De Recherche Scientifique
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, it can be used in the production of materials with specific properties .
Mécanisme D'action
The mechanism of action of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate hydrides or radicals, which can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- can be compared with other similar compounds, such as alkylsilanes, phenylsilanes, and halosilanes. These compounds share some structural similarities but differ in their reactivity and applications. For example, alkylsilanes are commonly used as hydride donors, while phenylsilanes are used as radical reducing agents . The unique structure of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- gives it distinct properties and applications .
Propriétés
Numéro CAS |
835652-77-2 |
|---|---|
Formule moléculaire |
C15H22OSi |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
(3-methoxy-5-phenylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-16-15(12-13-17(2,3)4)11-10-14-8-6-5-7-9-14/h5-9,15H,10-11H2,1-4H3 |
Clé InChI |
LNIAFSZZYQUTHA-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC1=CC=CC=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
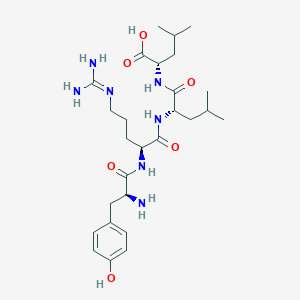

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
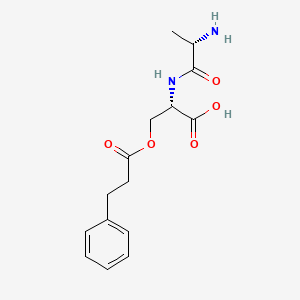
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
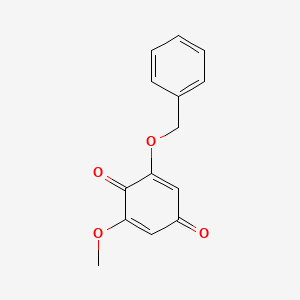
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
